N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
Description
N-((5-((2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,4-oxadiazole ring via a thioether bridge, with a furan-2-carboxamide substituent. The benzothiazole moiety is known for its role in medicinal chemistry due to its electron-rich aromatic system and ability to participate in hydrogen bonding, while the 1,3,4-oxadiazole ring enhances metabolic stability and bioavailability . The furan carboxamide group contributes to solubility and target interaction, as seen in analogous compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) .
Properties
IUPAC Name |
N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-10-4-5-11-13(7-10)29-17(20-11)21-14(24)9-28-18-23-22-15(27-18)8-19-16(25)12-3-2-6-26-12/h2-7H,8-9H2,1H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZFPACGHLABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide primarily targets specific enzymes involved in inflammatory and oxidative stress pathways. The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins.
Mode of Action
This compound binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandin H2, a precursor of various pro-inflammatory prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, the compound’s thiazole and oxadiazole moieties contribute to its binding affinity and specificity for COX-2.
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway, reducing the synthesis of pro-inflammatory prostaglandins such as PGE2 . This reduction in prostaglandin levels leads to decreased inflammation, pain, and fever. The compound also influences oxidative stress pathways by modulating the activity of antioxidant enzymes, thereby reducing oxidative damage.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . The compound is well-absorbed in the gastrointestinal tract, with high bioavailability. It is distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure effective systemic concentrations and prolonged therapeutic effects.
Result of Action
The molecular and cellular effects of this compound include reduced inflammation, pain, and oxidative stress . By inhibiting COX-2 and modulating antioxidant pathways, the compound decreases the levels of pro-inflammatory mediators and oxidative damage, leading to improved clinical outcomes in conditions characterized by inflammation and oxidative stress.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the compound’s solubility and absorption, while high temperatures could potentially degrade its structure. Additionally, interactions with other medications or dietary components may alter its pharmacokinetic profile.
: Source
Biological Activity
The compound N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps, typically starting from 6-methylbenzo[d]thiazole , which is modified through various chemical reactions to introduce the oxadiazole and furan moieties. The structural complexity of this compound suggests potential interactions with biological macromolecules due to its diverse functional groups.
Antiviral Activity
Recent studies have demonstrated that derivatives of benzothiazole and oxadiazole exhibit significant antiviral properties. For instance, compounds similar to our target molecule have shown moderate to good activity against Tobacco Mosaic Virus (TMV). In a study evaluating several derivatives, compounds exhibited curative rates ranging from 48.27% to 63.08% at concentrations of 0.5 mg/mL, indicating promising antiviral potential .
| Compound | Protection Effect (%) | Curative Effect (%) | Inhibition Effect (%) |
|---|---|---|---|
| 5a | 57.95 | 48.27 | 39.72 |
| 5b | 63.08 | 47.18 | 43.42 |
| 5c | 62.11 | 43.83 | 33.29 |
| ... | ... | ... | ... |
| 5i | 59.79 | 52.23 | 40.98 |
Anticancer Activity
The compound's structure includes components known for their anticancer properties. For example, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells . The presence of the thiazole ring in the structure is crucial for enhancing cytotoxic activity, with IC50 values reported as low as for some derivatives .
The proposed mechanism of action for compounds like this compound involves interaction with specific protein targets within the cell. Molecular dynamics simulations have indicated that these compounds can bind to proteins such as Bcl-2, inhibiting their function and promoting apoptosis in cancer cells .
Case Studies
- Antiviral Efficacy Against TMV : A study evaluated the antiviral efficacy of several synthesized compounds against TMV using bioassays that measured curative rates and inhibition effects . The results indicated that certain derivatives maintained efficacy comparable to commercial antiviral agents.
- Cytotoxicity in Cancer Cell Lines : Another investigation focused on the cytotoxic effects of thiazole-containing compounds on A549 and NIH/3T3 cells . The study highlighted significant selectivity towards cancerous cells over normal cells, suggesting potential therapeutic applications in oncology.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to benzothiazole and oxadiazole exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines. The incorporation of the oxadiazole ring enhances this activity by improving selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study:
In a study involving synthesized thiazole derivatives, one compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds containing thiazole and oxadiazole frameworks have also been investigated for their antimicrobial properties. The presence of sulfur in the thiazole structure contributes to enhanced antimicrobial activity against various pathogens .
Case Study:
In vitro studies have shown that certain thiazole derivatives exhibit strong antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Neuroprotective Effects
Certain derivatives of benzothiazoles have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds particularly attractive for treating conditions like Alzheimer's disease.
Case Study:
Research indicates that specific thiazole compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration . This suggests potential therapeutic applications in neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Solubility and Aggregation : While direct data are lacking, compounds like BAC-C12 () demonstrate that critical micelle concentration (CMC) values depend on alkyl chain length and polar groups. The target compound’s furan and oxadiazole moieties likely improve aqueous solubility compared to purely aromatic analogs .
- Thermal Stability : Melting points for benzothiazole-thiadiazole hybrids (261–267°C) suggest high thermal stability, a trait likely shared by the target compound due to its rigid heterocyclic framework .
Methodological Considerations in Similarity Assessment
Virtual screening methods () emphasize structural similarity for predicting bioactivity. However, minor changes—such as replacing thiadiazole with oxadiazole—can alter electronic properties and binding affinity, underscoring the need for empirical validation despite structural parallels .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization and functionalization. Key steps include:
- Acylation : Coupling furan-2-carboxamide with thioether-linked intermediates via amide bond formation .
- Oxadiazole ring formation : Cyclization using reagents like sulfuric acid or P2S5 under controlled conditions .
- Thiol-alkylation : Introducing the thioether bridge between the oxadiazole and benzo[d]thiazole moieties using 2-chloroacetamide derivatives .
- Purification : Recrystallization (ethanol, DMF) or column chromatography for isolating intermediates .
- Validation : Confirmation via TLC and melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent connectivity (e.g., furan carbonyl at δ ~160 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650–1670 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., GC-MS or FAB-MS for exact mass) .
- Melting Point Analysis : Assesses purity and crystallinity .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodological Answer :
- Anticancer screening : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis assays : Flow cytometry for Annexin V/PI staining to detect programmed cell death .
- Cell cycle analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G1/S) .
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets like VEGFR-2 or BRAF kinase using AutoDock or Schrödinger .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns runs in GROMACS) .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity .
Q. How to address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hr incubation) .
- Dose-response curves : Calculate EC50 values to normalize potency comparisons .
- Orthogonal assays : Confirm apoptosis via caspase-3 activation alongside Annexin V .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Structural modification : Introduce hydrophilic groups (e.g., -OH, -COOH) to the oxadiazole or furan moieties .
- Prodrug design : Mask polar groups with esters or amides for enhanced membrane permeability .
- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation .
Q. How to resolve low synthetic yields or byproduct formation?
- Methodological Answer :
- Optimized reaction conditions : Adjust temperature (e.g., 0°C for acylation) or solvent polarity (DMF vs. THF) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for cyclization efficiency .
- Byproduct analysis : Use LC-MS or preparative TLC to isolate and identify impurities .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity results in different cell lines.
- Resolution :
Verify compound purity via HPLC (>95%) .
Normalize data using reference drugs (e.g., doxorubicin) .
Test metabolic stability (e.g., liver microsome assays) to rule out degradation .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., thioether formation) .
- Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH groups) .
- Biological Testing : Include positive/negative controls and triplicate measurements for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
